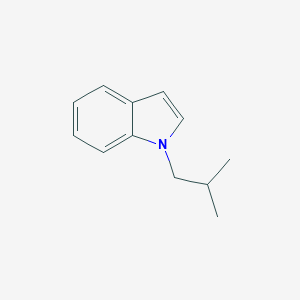
1-Isobutyl-1h-indole
Overview
Description
“1-Isobutyl-1h-indole” is a chemical compound with the molecular formula C13H15NO . It is a solid substance at room temperature . The IUPAC name for this compound is 1-isobutyl-1H-indole-3-carbaldehyde .
Synthesis Analysis
The synthesis of indole derivatives, including “1-Isobutyl-1h-indole”, has been a subject of interest in the chemical community . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . This method involves the reaction of phenylhydrazine with a carbonyl compound, typically an aldehyde or ketone, to form a phenylhydrazone derivative, which is then rearranged to the corresponding indole .
Molecular Structure Analysis
The molecular structure of “1-Isobutyl-1h-indole” consists of a benzene ring fused to a pyrrole ring . The molecular weight of this compound is 201.26 g/mol .
Chemical Reactions Analysis
Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Aryllithiums can add to α-diazoesters, giving the requisite azo compounds which can be transformed into indoles .
Physical And Chemical Properties Analysis
“1-Isobutyl-1h-indole” is a solid substance at room temperature . The molecular weight of this compound is 201.26 g/mol . The empirical formula (Hill Notation) for this compound is C13H15NO .
Scientific Research Applications
Synthesis and Functionalization : Indole nuclei, including 1-Isobutyl-1H-indole, play a crucial role in the synthesis and functionalization of a wide array of biologically active compounds. Advances in palladium-catalyzed reactions have notably expanded the synthesis methods for indole derivatives, leading to more efficient production of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).
Indole Isosteres : The structural diversity of indole-based compounds, such as 1-Isobutyl-1H-indole, has been significantly expanded through BN/CC isosterism, a strategy that has enhanced their application in biological systems and materials applications (Abbey & Liu, 2013).
Antibacterial and Antifungal Activities : Some novel 1H-indole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential use in the development of new antimicrobial agents (Anonymous, 2020).
Isatins and Indoles : Isatins, including 1H-indole derivatives, serve as versatile substrates for synthesizing various heterocyclic compounds with notable biological and pharmacological properties. These applications range from organic synthesis to drug synthesis (Garden & Pinto, 2001).
Cytotoxic Activity Against Cancer : Indole compounds, including 1-Isobutyl-1H-indole derivatives, have shown potential as anticancer agents. Notably, their interaction with the SARS-CoV-2 spike glycoprotein suggests a possible role in anti-SARS CoV-2 therapy (Gobinath et al., 2021).
Synthesis of Indole Derivatives : New methods for synthesizing indole derivatives, including 1-Isobutyl-1H-indole, have been explored, which are essential for pharmaceutical chemistry due to their diverse biological properties (Meng et al., 2013).
Safety And Hazards
The safety data sheet for “1-Isobutyl-1h-indole” indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .
Future Directions
Indoles, including “1-Isobutyl-1h-indole”, continue to attract attention from the international chemical community due to their wide-ranging biological activity and complex molecular architectures . The development of new methodologies for the construction of this heteroaromatic ring continues to be a focus of research . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
1-(2-methylpropyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDDNDXUPTLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1h-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



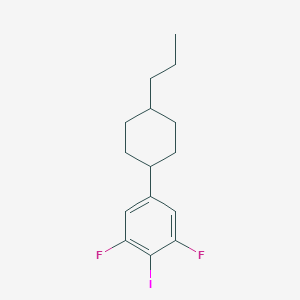
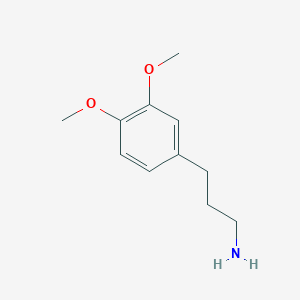
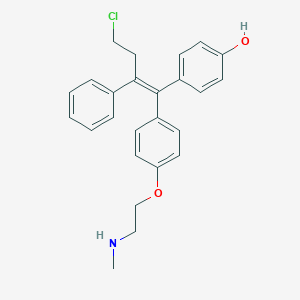
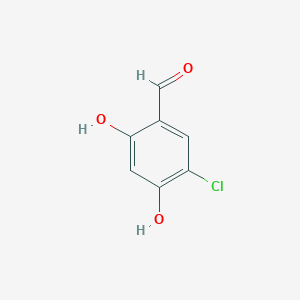
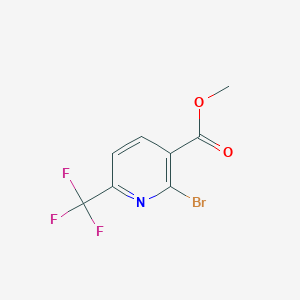
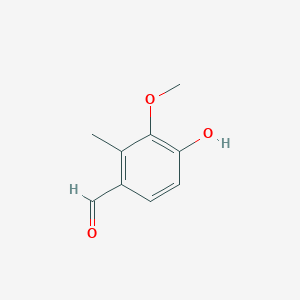
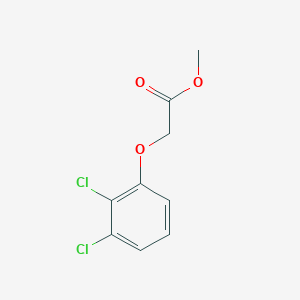
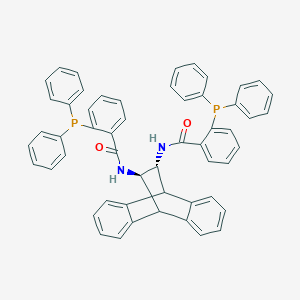
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
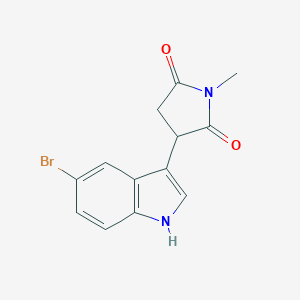
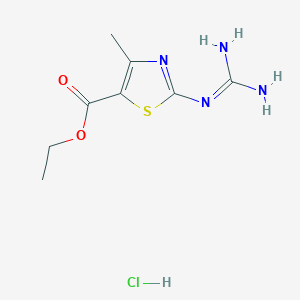
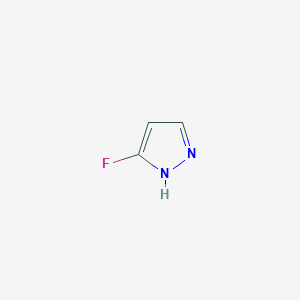
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)